

2-(2-Chlorobenzamido)acetic acid IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(2-Chlorobenzamido)acetic acid

Cat. No.: B131246

[Get Quote](#)

An In-Depth Technical Guide to **2-(2-Chlorobenzamido)acetic Acid**: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of **2-(2-Chlorobenzamido)acetic acid** (CAS No: 16555-60-5), a key chemical intermediate in pharmaceutical research and development. The document details the compound's nomenclature, structural features, and physicochemical properties. A primary focus is placed on its synthesis via the Schotten-Baumann reaction, with a thorough explanation of the reaction mechanism and a detailed experimental protocol. Furthermore, this guide outlines authoritative methodologies for the analytical characterization of the compound, including High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. Potential applications as a versatile building block in the synthesis of novel bioactive molecules are also discussed, providing researchers, scientists, and drug development professionals with a foundational resource for utilizing this compound in their work.

Nomenclature and Structural Information

The compound is systematically named according to IUPAC nomenclature, which provides an unambiguous description of its chemical structure.

- IUPAC Name: 2-[(2-Chlorobenzoyl)amino]acetic acid.[\[1\]](#)

- Common Synonyms: **2-(2-Chlorobenzamido)acetic acid**, [(2-chlorobenzoyl)amino]acetic acid.[2]
- CAS Number: 16555-60-5.
- Molecular Formula: C₉H₈ClNO₃.[2]
- Molecular Weight: 213.62 g/mol .[3]

Chemical Structure

The molecule consists of a glycine backbone where the amino group is acylated by a 2-chlorobenzoyl group. This structure combines the features of an amino acid derivative and a halogenated aromatic amide, making it a valuable intermediate for introducing this specific pharmacophore into larger molecules.

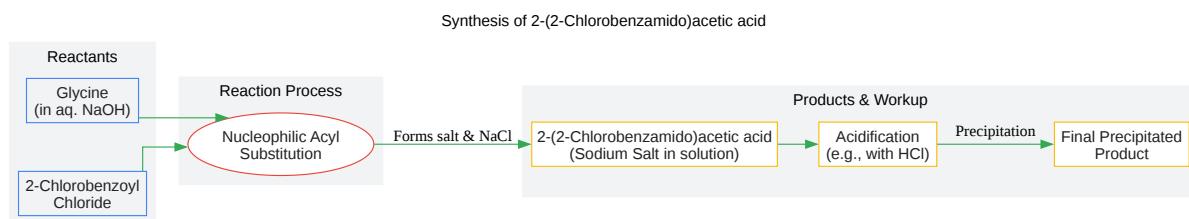
Caption: Structure of **2-(2-Chlorobenzamido)acetic acid**.

Physicochemical Properties

The physical and chemical properties of **2-(2-Chlorobenzamido)acetic acid** are summarized below. This data is essential for handling, storage, and application in chemical synthesis.

Property	Value	Source(s)
Appearance	White to off-white crystalline solid	Inferred
Purity	≥98%	[4]
Molecular Weight	213.62 g/mol	[3]
InChI Key	GVHWTQYNZUNGIA-UHFFFAOYSA-N	[2]
Storage	Sealed in dry, room temperature	[5]
Boiling Point	No data available	[5]
Solubility	Soluble in organic solvents like DMSO, DMF	Inferred

Synthesis and Mechanism


The most common and efficient method for synthesizing **2-(2-Chlorobenzamido)acetic acid** is through the acylation of glycine with 2-chlorobenzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction.

Reaction Principle: The Schotten-Baumann Condition

The Schotten-Baumann reaction involves the synthesis of amides from amines and acid chlorides.^[6] The reaction is performed under aqueous alkaline conditions. The base, typically sodium hydroxide, serves two critical functions:

- Neutralization: It neutralizes the hydrochloric acid (HCl) byproduct that is formed during the reaction. This is crucial because HCl would otherwise protonate the unreacted amine (glycine), rendering it non-nucleophilic and halting the reaction.^[6]
- Equilibrium Shift: By scavenging the HCl, the base drives the reaction equilibrium towards the formation of the amide product.^[6]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated amino group of glycine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride.

[Click to download full resolution via product page](#)

Caption: Workflow for the Schotten-Baumann synthesis.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for N-acylation of amino acids.

Materials and Reagents:

- Glycine
- 2-Chlorobenzoyl chloride
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl), concentrated
- Distilled water
- Ethyl acetate (for extraction/washing)

- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

- Dissolution of Glycine: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve glycine (1.0 equivalent) in a 2 M aqueous solution of NaOH (1.2 equivalents). Cool the solution to 0-5 °C using an ice bath.
 - Causality: The basic solution deprotonates the carboxylic acid group of glycine and ensures the amino group is a free nucleophile. Cooling is necessary to control the exothermic reaction and minimize hydrolysis of the acid chloride.
- Addition of Acyl Chloride: While vigorously stirring the cooled glycine solution, add 2-chlorobenzoyl chloride (1.05 equivalents) dropwise via a dropping funnel over 30-45 minutes. Maintain the temperature below 10 °C throughout the addition.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- Work-up & Acidification: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate (2 x 20 mL) to remove any unreacted 2-chlorobenzoyl chloride or 2-chlorobenzoic acid impurity.
- Precipitation: Cool the aqueous layer again in an ice bath and slowly acidify it to pH 2-3 by adding concentrated HCl dropwise. A white precipitate of **2-(2-Chlorobenzamido)acetic acid** will form.
 - Causality: Acidification protonates the carboxylate group, rendering the product insoluble in the aqueous medium, which allows for its isolation.
- Isolation and Drying: Collect the precipitate by vacuum filtration. Wash the solid with cold distilled water to remove inorganic salts. Dry the product under vacuum to a constant weight.

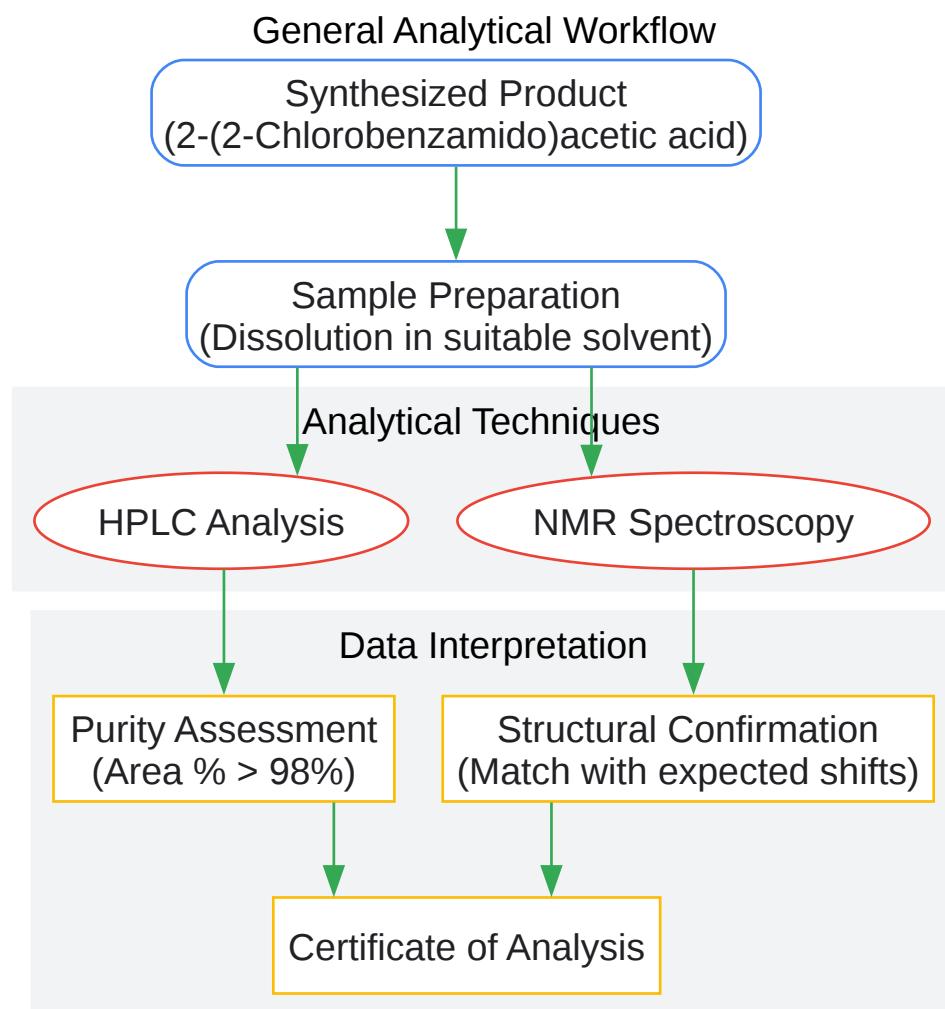
- Purification (Optional): If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Applications in Research and Drug Development

2-(2-Chlorobenzamido)acetic acid is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility stems from its bifunctional nature, containing a carboxylic acid and an amide linkage with a substituted phenyl ring.

- Pharmaceutical Intermediate: The N-acyl glycine scaffold is a common structural motif in medicinal chemistry. This compound serves as a precursor for creating libraries of derivatives for high-throughput screening. The 2-chloro substituent provides a site for further modification (e.g., via nucleophilic aromatic substitution or cross-coupling reactions) and influences the molecule's steric and electronic properties, which can be critical for binding to biological targets.
- Metabolite Analogue: A structurally related compound, 2-(2,5-Dichlorobenzamido)acetic acid, has been identified as a metabolite of the proteasome inhibitor drug Ixazomib.^[3] This highlights the relevance of this chemical class in drug metabolism studies and the synthesis of reference standards for pharmacokinetic and pharmacodynamic assays.

Analytical Methodologies


Rigorous analytical characterization is essential to confirm the identity, purity, and stability of **2-(2-Chlorobenzamido)acetic acid**. A combination of chromatographic and spectroscopic techniques provides a self-validating system for quality control.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of the compound and quantifying process-related impurities such as unreacted glycine or 2-chlorobenzoic acid.

Experimental Protocol: HPLC Purity Assay

- Instrumentation: A standard HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 μ m).
- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% Phosphoric acid in Water.
 - Mobile Phase B: Acetonitrile.
- Chromatographic Conditions:
 - Gradient: 70% A to 30% A over 20 minutes.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 230 nm or 275 nm.
 - Column Temperature: 30 °C.
- Sample Preparation:
 - Standard Solution: Accurately prepare a 0.1 mg/mL solution of the reference standard in a 50:50 mixture of Mobile Phase A and B.
 - Sample Solution: Prepare the synthesized sample at the same concentration as the standard.
- Analysis and Data Processing: Equilibrate the column for at least 30 minutes. Inject a blank, followed by the standard and sample solutions. The purity is calculated using the area percent method from the resulting chromatogram.

[Click to download full resolution via product page](#)

Caption: A self-validating analytical workflow for product release.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural confirmation. Both ^1H and ^{13}C NMR provide detailed information about the molecular framework.

Predicted ^1H NMR Spectrum (400 MHz, DMSO- d_6): The expected proton NMR spectrum would show distinct signals corresponding to the different chemical environments.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~12.9	Broad Singlet	1H	Carboxylic acid (-COOH)
~9.1	Triplet	1H	Amide proton (-NH-)
~7.5 - 7.6	Multiplet	4H	Aromatic protons (C ₆ H ₄ Cl)
~4.0	Doublet	2H	Methylene protons (-CH ₂ -)

Note: Chemical shifts are predictive and may vary based on solvent and concentration.

Safety and Handling

2-(2-Chlorobenzamido)acetic acid should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[2\]](#)
- Precautionary Phrases: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[\[2\]](#)

References

- BYJU'S. (2019). Schotten Baumann Reaction.
- Hyma Synthesis Pvt. Ltd. (n.d.). Product Catalog.
- 2a biotech. (n.d.). **2-(2-CHLOROBENZAMIDO)ACETIC ACID**.
- molnova.cn. (n.d.). Certificate of Analysis (Version 1.0).
- SpectraBase. (n.d.). Chloroacetic acid.
- Veeprho. (n.d.). 2-Chlorophenylacetic Acid | CAS 2444-36-2.
- Dayang Chem (Hangzhou) Co.,Ltd. (n.d.). Buy 2-(4-CHLOROBENZAMIDO)ACETIC ACID.
- Ghare, S. (2025). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate.

- PharmaCompass. (n.d.). 2-(2,5-Dichlorobenzamido)acetic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Human Metabolome Database: ^1H NMR Spectrum (1D, D₂O, experimental) (HMDB0000042) [hmdb.ca]
- 2. veeprho.com [veeprho.com]
- 3. 2-(2,5-Dichlorobenzamido)acetic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- 4. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 5. 16555-60-5|2-(2-Chlorobenzamido)acetic acid|BLD Pharm [bldpharm.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [2-(2-Chlorobenzamido)acetic acid IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b131246#2-2-chlorobenzamido-acetic-acid-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com